Methyl anthranilate-13C6
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Overview
Description
Methyl anthranilate-13C6 is a labeled compound where six carbon atoms in the methyl anthranilate molecule are replaced with the carbon-13 isotopeIt is recognized for its strong, fruity grape-like odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl anthranilate can be synthesized through several methods. One common method involves the esterification of anthranilic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of phthalic anhydride with ammonia water to form ammonium phthalamate, followed by a displacement reaction with sodium hydroxide, and finally reacting with methanol and sodium hypochlorite to obtain methyl anthranilate .
Industrial Production Methods
Industrial production of methyl anthranilate often involves the esterification process mentioned above. The specifics can vary based on the manufacturing practices of different companies. Some manufacturers may use alternative methods, such as the reaction of phthalic anhydride with methylamine or the treatment of 2-aminobenzoic acid with methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl anthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthranilic acid.
Reduction: Reduction of methyl anthranilate can yield 2-aminobenzyl alcohol.
Substitution: It can undergo substitution reactions, such as forming Schiff bases with aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Schiff bases are formed using aldehydes under acidic or basic conditions.
Major Products
Oxidation: Anthranilic acid.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Schiff bases, such as aurantiol when combined with hydroxycitronellal.
Scientific Research Applications
Methyl anthranilate-13C6 has various applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a source of the highly reactive aryne, benzyne.
Biology: Studied for its role in biological pathways and its effects on sensory receptors.
Medicine: Investigated for its antimicrobial, anticancer, and antioxidant activities
Industry: Used in the flavor and fragrance industry, as well as in agriculture as a bird repellent.
Mechanism of Action
Methyl anthranilate acts by irritating sensory receptors, making it effective as a bird repellent . In organic synthesis, it serves as a source of benzyne, which is highly reactive and can undergo various addition or substitution reactions . The molecular targets and pathways involved include sensory receptors in birds and reactive intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl anthranilate: Similar in structure and also used as a flavoring agent and bird repellent.
Anthranilic acid: The parent compound of methyl anthranilate, used in the synthesis of dyes, perfumes, and pharmaceutical compounds.
Methyl benzoate: Another ester with similar applications in the flavor and fragrance industry.
Uniqueness
Methyl anthranilate-13C6 is unique due to the incorporation of carbon-13 isotopes, making it valuable in research applications that require tracing and studying metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
methyl 6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
VAMXMNNIEUEQDV-WBJZHHNVSA-N |
Isomeric SMILES |
COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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